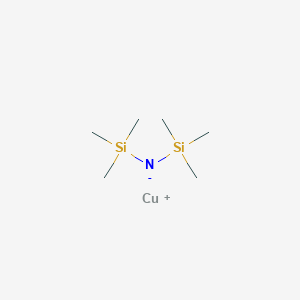
Mercury, (3-cyanoguanidino)ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, (3-cyanoguanidino)ethyl- is an organomercury compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a mercury atom bonded to an ethyl group, which is further connected to a cyanoguanidino moiety. The presence of mercury in its structure imparts distinct characteristics that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (3-cyanoguanidino)ethyl- typically involves the reaction of ethylmercury chloride with cyanoguanidine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product .
Industrial Production Methods
Industrial production of Mercury, (3-cyanoguanidino)ethyl- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Mercury, (3-cyanoguanidino)ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: It can be reduced to form mercury(I) compounds.
Substitution: The ethyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various organomercury compounds with different functional groups, which can be further utilized in chemical synthesis and industrial applications .
Scientific Research Applications
Mercury, (3-cyanoguanidino)ethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a therapeutic agent.
Mechanism of Action
The mechanism of action of Mercury, (3-cyanoguanidino)ethyl- involves its interaction with sulfhydryl groups in proteins and enzymes. The mercury atom binds to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including oxidative stress and cellular toxicity .
Comparison with Similar Compounds
Similar Compounds
Ethylmercury: Similar in structure but lacks the cyanoguanidino group.
Methylmercury: Contains a methyl group instead of an ethyl group.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Uniqueness
Mercury, (3-cyanoguanidino)ethyl- is unique due to the presence of the cyanoguanidino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other organomercury compounds may not be suitable .
Properties
CAS No. |
63869-03-4 |
|---|---|
Molecular Formula |
C4H8HgN4 |
Molecular Weight |
312.73 g/mol |
IUPAC Name |
[(E)-[amino-(cyanoamino)methylidene]amino]-ethylmercury |
InChI |
InChI=1S/C2H3N4.C2H5.Hg/c3-1-6-2(4)5;1-2;/h(H3-,4,5,6);1H2,2H3;/q-1;;+1 |
InChI Key |
PUTXPJWVHQQJIY-UHFFFAOYSA-N |
Isomeric SMILES |
CC[Hg]/N=C(\N)/NC#N |
Canonical SMILES |
CC[Hg]N=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)

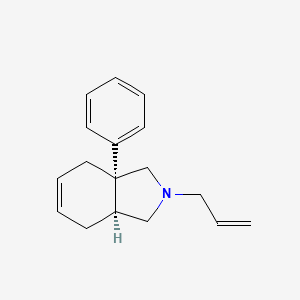

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)

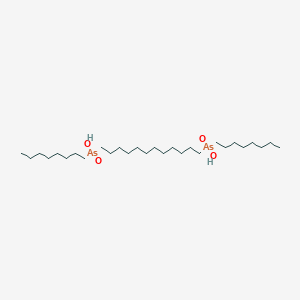

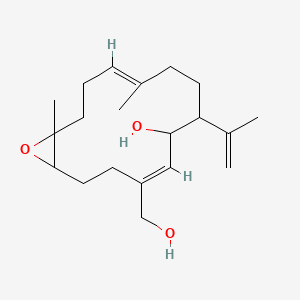
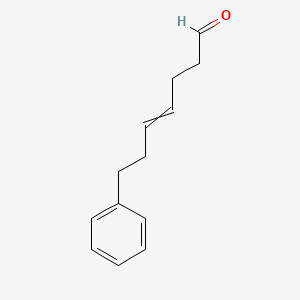
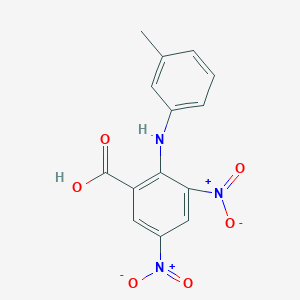
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
